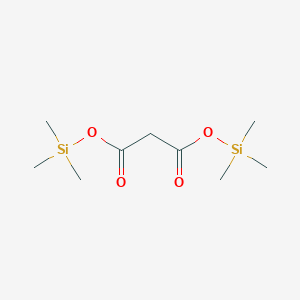

Bis(trimethylsilyl) malonate

Description

Bis(trimethylsilyl) malonate (BTMSM) is a silylated derivative of malonic acid, synthesized by reacting malonic acid with trimethylsilyl chloride in the presence of pyridine . The product is a yellowish oil with a boiling point of 102°C at 15 mmHg and a density of 0.974 g/mL at 25°C . Spectroscopic characterization (IR, $^1$H-NMR) confirms its structure, with key signals at 2960 cm$^{-1}$ (C-H stretch) and 1720 cm$^{-1}$ (C=O stretch) . BTMSM is monomeric in solution and forms homoleptic eight-coordinated complexes with hafnium (Hf), though it fails to do so with zirconium (Zr) due to steric hindrance from its bulky trimethylsilyl groups .

Its primary applications include use as a precursor in metal-organic chemical vapor deposition (MOCVD) for HfO$_2$ thin films and as a reagent in organic synthesis, though its low reactivity limits its utility in cyclocondensation reactions compared to other malonyl derivatives .

Properties

IUPAC Name |

bis(trimethylsilyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCKJLDGNXGLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171590 | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-04-0 | |

| Record name | Propanedioic acid, 1,3-bis(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRIMETHYLSILYL) MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP4J43EVW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Reaction Components:

-

Malonic acid : The starting material, providing the dicarboxylic acid backbone.

-

Trimethylsilyl chloride (TMSCl) : The most common silylating agent, though alternatives like hexamethyldisilazane (HMDS) may also be used.

-

Base : Triethylamine (TEA) or pyridine, which scavenge HCl and prevent side reactions.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their inertness and ability to dissolve both reactants.

The stoichiometric ratio of malonic acid to TMSCl is critical, with a 1:2 molar ratio ensuring complete silylation of both carboxylic acid groups. Excess TMSCl may lead to byproducts, while insufficient amounts result in partial silylation.

Specific Synthetic Methods

Two-Step Silylation with TMSCl and Triethylamine

This method is the most widely reported procedure for laboratory-scale synthesis:

-

Reaction Setup :

-

Malonic acid (1.0 equiv) is suspended in anhydrous DCM under nitrogen.

-

Triethylamine (2.2 equiv) is added dropwise to the stirred suspension.

-

Trimethylsilyl chloride (2.2 equiv) is introduced slowly to maintain a temperature below 25°C.

-

-

Reaction Conditions :

-

Temperature: 0–25°C (exothermic reaction controlled via cooling).

-

Duration: 12–24 hours under reflux to ensure complete conversion.

-

-

Workup :

-

The reaction mixture is filtered to remove triethylamine hydrochloride salts.

-

The filtrate is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

-

-

Purification :

Single-Pot Silylation Using HMDS

Hexamethyldisilazane (HMDS) offers an alternative route, eliminating the need for a separate base:

-

Reaction Setup :

-

Malonic acid (1.0 equiv) and HMDS (2.2 equiv) are combined in anhydrous THF.

-

-

Reaction Conditions :

-

Temperature: Reflux at 66°C for 8–12 hours.

-

Byproduct (ammonia) is removed via a Dean-Stark trap or inert gas purge.

-

-

Workup and Purification :

-

Similar to the TMSCl method, with distillation yielding the final product.

-

Advantages : Reduced handling of corrosive TMSCl; Disadvantages : Higher cost of HMDS.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Key modifications include:

-

Continuous Flow Reactors : To enhance heat dissipation and reaction control.

-

Catalytic Bases : Magnesium oxide or lithium carbonate, which are easier to separate and recycle than triethylamine.

-

Solvent Recovery Systems : Integrated distillation units to reclaim and reuse DCM or THF.

A representative industrial protocol involves:

| Parameter | Condition |

|---|---|

| Malonic acid feed rate | 50 kg/h |

| TMSCl stoichiometry | 2.05 equiv (5% excess) |

| Temperature | 20–25°C (jacketed reactor cooling) |

| Residence time | 4 hours |

| Annual production | 500–700 metric tons |

Reaction Optimization and Challenges

Moisture Sensitivity

The reaction is highly moisture-sensitive due to the hydrolytic instability of silyl esters (Hydrolytic Sensitivity: 7/10). Even trace water leads to desilylation, forming malonic acid and hexamethyldisiloxane. Strategies to mitigate this include:

-

Rigorous drying of solvents and reactants (molecular sieves, distillation).

-

Conducting reactions under nitrogen or argon atmospheres.

Byproduct Formation

Common byproducts include:

-

Monosilylated malonate : Resulting from incomplete silylation.

-

Trimethylsilanol : Formed via hydrolysis of excess TMSCl.

These are minimized by maintaining stoichiometric precision and anhydrous conditions.

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 0.20 (s, 18H, Si(CH₃)₃), δ 3.40 (s, 2H, CH₂).

-

¹³C NMR : δ 1.5 (Si(CH₃)₃), δ 44.2 (CH₂), δ 170.5 (C=O).

-

Emerging Innovations

Recent advances focus on:

-

Greener Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME).

-

Catalytic Silylation : Using Lewis acids like ZnCl₂ to reduce TMSCl stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl) malonate undergoes various chemical reactions, including acylation, cyclocondensation, and decarboxylation. It reacts with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to form β-keto acids or methyl ketones .

Common Reagents and Conditions:

Acylation: Acid chlorides, triethylamine, magnesium or lithium salts.

Cyclocondensation: Various cyclocondensation agents.

Decarboxylation: Heat and specific catalysts.

Major Products:

- β-Keto acids

- Methyl ketones

Scientific Research Applications

Cyclocondensation Reactions

Bis(trimethylsilyl) malonate has been effectively used as a cyclocondensation agent. It facilitates the formation of cyclic compounds through reactions involving reactive bis(2,4,6-trichlorophenyl) malonates. However, its reactivity can be limited under certain conditions, leading to alternative products such as C-acylation products rather than the desired cyclized structures .

Synthesis of β-Keto Acids and Methyl Ketones

The compound is instrumental in synthesizing β-keto acids and methyl ketones when reacted with acid chlorides or acyl carbonates in the presence of triethylamine and metal salts like lithium or magnesium halides. This reaction pathway is significant for generating complex organic molecules used in pharmaceuticals and agrochemicals .

Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound serves as a precursor for the MOCVD of hafnium dioxide (HfO) and zirconium dioxide (ZrO) thin films. The ability to form stable metal malonate complexes allows for controlled deposition processes essential in semiconductor manufacturing and other advanced material applications .

Case Study 1: Cyclocondensation Using this compound

In a study published in Synthetic Communications, researchers demonstrated the use of this compound in cyclocondensation reactions to yield various heterocycles. The results indicated that while the compound could facilitate these reactions, the yields varied significantly based on reaction conditions, highlighting its limitations as a universal reagent .

Case Study 2: Thin Film Deposition

A research article from Dalton Transactions detailed the synthesis of new hafnium and zirconium malonate complexes using this compound. The study emphasized the compound's role in producing high-quality thin films suitable for electronic applications, showcasing its importance in modern material science .

Comparative Data Table

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) malonate involves its ability to undergo acylation and cyclocondensation reactions. The compound’s trimethylsilyl groups protect the malonate moiety, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Diethyl Malonate (DEM) and Dimethyl Malonate (DMM)

Synthesis: DEM and DMM are synthesized via esterification of malonic acid with ethanol or methanol, respectively. They are widely used in Knoevenagel condensations and Tsuji-Trost allylation reactions . Reactivity:

- DEM and DMM are highly reactive in cyclocondensation, forming six-membered heterocycles (e.g., pyrido[1,2-a]benzimidazoles) with dinucleophiles at 150°C .

- BTMSM, in contrast, undergoes C-acylation without cyclization under similar conditions, yielding products like 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxoalkanenitriles .

Applications : - DEM/DMM are precursors for Hf/Zr complexes in MOCVD. DEM-based Zr complexes melt at 62°C, making them highly volatile .

- BTMSM’s volatility (bp 63–66°C/1 mmHg) and air stability make it suitable for MOCVD but less ideal for high-temperature reactions .

| Property | BTMSM | DEM/DMM |

|---|---|---|

| Boiling Point (°C) | 63–66 (1 mmHg) | ~199 (DEM, 1 atm) |

| Melting Point (°C) | N/A (oil) | −25 (DMM) |

| MOCVD Compatibility | High (HfO$_2$) | High (Hf/ZrO$_2$) |

| Cyclocondensation Reactivity | Low | High |

Di-tert-Butyl Malonate (DTBM)

Synthesis : Prepared via alkylation of malonic acid with tert-butyl halides or transesterification .

Reactivity :

- DTBM’s bulky tert-butyl groups reduce reactivity compared to DEM/DMM but enhance thermal stability.

- BTMSM’s trimethylsilyl groups provide steric hindrance but enable unique desilylation-decarboxylation pathways, yielding byproducts like butyranilide in reactions with anilines .

Applications : - DTBM is used in synthesizing tert-butyl esters for pharmaceuticals (e.g., prostaglandin intermediates) .

- BTMSM’s lower decomposition temperature (~150°C) limits its use in prolonged reactions .

Bis(2,4,6-Trichlorophenyl) Malonate (BTCPM)

Synthesis: Derived from malonic acid and 2,4,6-trichlorophenol . Reactivity:

- BTCPM is highly electrophilic, enabling cyclocondensation with dinucleophiles at 150°C to form pyrido[1,2-a]benzimidazoles .

- BTMSM’s low electrophilicity and tendency to desilylate make it unsuitable for such reactions .

Applications : - BTCPM is preferred for synthesizing heterocycles in medicinal chemistry .

- BTMSM finds niche use in low-temperature MOCVD and silylation reactions .

Malonic Acid (Unsubstituted)

Reactivity :

- Malonic acid itself is highly reactive but requires harsh conditions (e.g., phosphorus pentoxide) for cyclocondensation .

- BTMSM avoids acidic protons, enabling milder reactions, though its silyl groups often require removal post-synthesis .

Applications : - Malonic acid is a precursor for carbon suboxide, a potent electrophile for five-membered heterocycles .

- BTMSM serves as a protected form of malonic acid in air-sensitive syntheses .

Key Research Findings

Biological Activity

Bis(trimethylsilyl) malonate (BTMSM), a derivative of malonic acid, has garnered attention due to its potential applications in organic synthesis and its biological activity. This compound is characterized by its two trimethylsilyl groups attached to the malonate structure, which enhances its reactivity and solubility in organic solvents. This article reviews the biological activity of BTMSM, focusing on its chemical properties, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₂₀O₄Si₂

- Molecular Weight : 248.4 g/mol

- Structure : The compound consists of a central malonate moiety with two trimethylsilyl groups, which can be represented as follows:

Synthesis

This compound can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as:

This method yields BTMSM with high purity and is suitable for further chemical transformations.

Antimicrobial Properties

Recent studies have indicated that BTMSM exhibits antimicrobial activity against various pathogens. For instance, research has shown that derivatives of malonates, including BTMSM, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

BTMSM has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that BTMSM induces apoptosis in human cancer cells, particularly in breast and colon cancer lines. The compound appears to activate caspase pathways, leading to programmed cell death. This suggests potential for development as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a pathway for therapeutic intervention in diseases characterized by rapid cell proliferation.

Case Studies

- Antimicrobial Activity :

- Cytotoxicity Assay :

- Enzyme Inhibition Studies :

Applications

Due to its biological activities, BTMSM holds potential applications in drug development:

- Antimicrobial Agents : Development of new antibiotics based on the structure of BTMSM.

- Anticancer Drugs : Formulation of novel anticancer therapies utilizing BTMSM's cytotoxic properties.

- Biochemical Research : Use as a tool compound in studying enzyme mechanisms and metabolic pathways.

Q & A

Q. Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Density (25°C) | 0.974 g/mL | |

| Refractive Index | n²⁰/D = 1.416 | |

| Flash Point | 24°C (75.2°F) |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

BTMSM is identified using:

- ¹H-NMR (CDCl₃): δ 0.35 ppm (s, 18H, 6 × TMS groups), δ 3.3 ppm (s, 2H, central CH₂).

- IR Spectroscopy: Peaks at 2960 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O stretch), and 1340–1410 cm⁻¹ (Si-O-C vibrations).

- Elemental Analysis: Expected C: 43.51%, H: 8.11% (experimental values align closely) .

Basic: What safety precautions are critical when handling BTMSM in the lab?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis.

- Handling: Use in a fume hood with PPE (gloves, goggles) due to flammability (Flash Point = 24°C) and reactivity with moisture.

- Disposal: Neutralize with aqueous base (e.g., NaHCO₃) before disposal .

Advanced: How is BTMSM employed in asymmetric catalysis, and what factors influence enantioselectivity?

Methodological Answer:

BTMSM acts as a nucleophile in palladium-catalyzed allylic alkylation. Example protocol:

- Reagents: rac-1,3-Diphenylpropenyl acetate, BTMSM (3 equiv.), Pd(PPh₃)₄ (2 mol%), chiral ligand (e.g., BOX ligands, 6 mol%).

- Conditions: Anhydrous CH₂Cl₂, KOAc (0.1 equiv.), and BSA (bis(trimethylsilyl)acetamide) to activate the nucleophile.

- Key Factors:

Advanced: How does BTMSM facilitate the synthesis of β-keto acids and metal-organic complexes?

Methodological Answer:

- β-Keto Acids: BTMSM reacts with acyl chlorides in the presence of Li or Mg halides. For example:

- Conditions: BTMSM (1.1 equiv.), acyl chloride (1.0 equiv.), LiCl (1.2 equiv.), Et₃N (2.0 equiv.) in THF at 0°C.

- Yield: 70–85% after hydrolysis .

- Metal Complexes: BTMSM reacts with metal amides (e.g., Hf(NMe₂)₄) to form homoleptic complexes. Example:

Advanced: What challenges arise in cycloaddition reactions using BTMSM, and how are they addressed?

Methodological Answer:

- Challenge: Self-trimerization of BTMSM under thermal conditions.

- Mitigation: Use of Ni(0) catalysts for controlled [2+2+2] cycloadditions with diynes. Example:

- Reagents: BTMSM (1.2 equiv.), diyne (1.0 equiv.), Ni(cod)₂ (5 mol%).

- Conditions: Reflux in toluene for 12 hours.

- Outcome: Selective formation of bicyclic cores with minimal alkyne loss .

Advanced: How do contradictory data on BTMSM’s reactivity in carboxylation reactions inform experimental design?

Methodological Answer:

- Contradiction: Conflicting reports on carboxylation efficiency with methyl ketones (e.g., 50–90% yields).

- Resolution:

- Metal Salt Effects: LiCl promotes enolate formation, while MgBr₂ enhances electrophilicity of CO₂.

- Solvent Choice: THF vs. DMF alters reaction kinetics.

- Validation: Cross-checking with ¹³C-labeled CO₂ to trace carboxylation pathways .

Interdisciplinary: What role does BTMSM play in materials science and vaccine development?

Methodological Answer:

- Materials Science: BTMSM-derived Zr/Hf complexes are precursors for atomic layer deposition (ALD) of oxide films.

- Vaccine Synthesis: BTMSM is used to functionalize fullerenes with malonate groups for antigen conjugation. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.